molecular formula C22H22N2O6 B2441279 3-(2,4-dimethoxyphenyl)-5-(4-methylphenyl)-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid CAS No. 1291831-36-1

3-(2,4-dimethoxyphenyl)-5-(4-methylphenyl)-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

Cat. No.: B2441279
CAS No.: 1291831-36-1
M. Wt: 410.426
InChI Key: UXCKSMMVHXDPLO-UHFFFAOYSA-N
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Description

3-(2,4-dimethoxyphenyl)-5-(4-methylphenyl)-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes both dimethoxyphenyl and methylphenyl groups

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-5-(4-methylphenyl)-4,6-dioxo-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6/c1-11-4-6-12(7-5-11)24-20(25)16-17(21(24)26)19(22(27)28)23-18(16)14-9-8-13(29-2)10-15(14)30-3/h4-10,16-19,23H,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCKSMMVHXDPLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3C(C2=O)C(NC3C4=C(C=C(C=C4)OC)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2,4-dimethoxyphenyl)-5-(4-methylphenyl)-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid typically involves multiple steps, including the formation of intermediate compounds. The synthetic routes often require specific reaction conditions such as controlled temperatures, pH levels, and the use of catalysts. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2,4-dimethoxyphenyl)-5-(4-methylphenyl)-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis.

    Biology: The compound may be studied for its biological activity and potential therapeutic effects.

    Medicine: Research may explore its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in biological processes, making the compound of interest for therapeutic applications. The exact molecular targets and pathways involved depend on the specific context of its use.

Comparison with Similar Compounds

When compared to similar compounds, 3-(2,4-dimethoxyphenyl)-5-(4-methylphenyl)-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid stands out due to its unique structural features and potential applications. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and applications.

Biological Activity

3-(2,4-Dimethoxyphenyl)-5-(4-methylphenyl)-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects on cancer cells, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C21H21N5O5C_{21}H_{21}N_5O_5 and a molecular weight of 423.42 g/mol. Its structure features a pyrrole core with various substituents that may contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related compounds in the pyrrole class. For instance, compounds similar to this compound demonstrated significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)
3aKlebsiella pneumoniae31.2562.5
3bStaphylococcus aureus62.5125
3cEscherichia coli31.2562.5
3dPseudomonas aeruginosa62.5125

These findings suggest that derivatives of this compound may serve as effective agents against resistant bacterial strains, which is crucial in the context of rising antibiotic resistance.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effect on cancer cell lines. For example, studies involving related pyrrole derivatives showed promising results against HeLa and A549 lung cancer cells.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (nM)
1aHeLa35
3A549<50
4HeLa<50

These results indicate that certain structural modifications can enhance the cytotoxic effects of pyrrole derivatives on cancer cells.

The biological activity of these compounds is often attributed to their ability to interact with specific molecular targets within bacteria or cancer cells. For instance:

  • Tyrosinase Inhibition : Some studies suggest that similar compounds act as potent inhibitors of tyrosinase, an enzyme involved in melanin production and implicated in various skin disorders and cancers.
  • Receptor Binding : Molecular docking studies indicate that these compounds can bind effectively to protein receptors involved in cell signaling pathways associated with cancer proliferation.

Case Studies

A notable case study involved the synthesis and testing of a series of pyrrole derivatives for their antimicrobial efficacy. The study found that modifications at specific positions on the pyrrole ring significantly influenced both antimicrobial and cytotoxic activities.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of this compound?

  • Methodological Answer : The synthesis of pyrrolo[3,4-c]pyrrole derivatives often involves multi-step reactions with ester intermediates and substituent-specific coupling agents. For example, ethyl ester intermediates (e.g., ethyl 2-benzyl-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylate) are critical precursors, as shown in analogous syntheses . Key factors include:

  • Temperature control during cyclization (80–100°C).
  • Use of chiral amines (e.g., (4aS,7aS)-tert-butyloctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate) to stabilize intermediates .
  • Catalytic hydrogenation for deprotection of methoxy or benzyl groups .

Q. What purification techniques are recommended for isolating this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with reversed-phase C18 columns is effective for isolating polar derivatives, as demonstrated for structurally related pyrrolidine-3-carboxylic acids . For non-polar impurities, silica gel chromatography using gradients of ethyl acetate/hexane (1:3 to 1:1) is recommended .

Q. How can researchers validate the compound’s structure post-synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic methods:

  • NMR : Analyze proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 454 [M⁺] for similar pyrrolo-pyrrole derivatives) .
  • X-ray Diffraction (XRD) : Resolve stereochemistry, as done for (3aR,6aR)-configured analogs .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing this compound?

  • Methodological Answer : Stereocontrol is critical due to the octahydropyrrolo[3,4-c]pyrrole core. Use:

  • Chiral Auxiliaries : (4aS,7aS)-configured amines to direct asymmetric synthesis, as in quinolone derivatives .
  • Catalytic Asymmetric Hydrogenation : Pd/C or Ru-based catalysts for reducing double bonds in intermediates .
  • Crystallization-Induced Dynamic Resolution (CIDR) : Separate diastereomers via selective crystallization .

Q. How do structural modifications impact biological activity?

  • Methodological Answer : Compare analogs from patent and journal

  • Methoxy vs. Chloro Substituents : Methoxy groups enhance solubility but reduce metabolic stability (e.g., 3,6-bis(4-chlorophenyl) derivatives show higher bioactivity) .
  • Carboxylic Acid vs. Ester Groups : Free carboxylic acids improve target binding (e.g., IC₅₀ values for protease inhibitors) .
  • Pyrrolidine Ring Substitution : Methylphenyl groups at position 5 increase lipophilicity, affecting membrane permeability .

Q. Can computational modeling predict this compound’s reactivity or interactions?

  • Methodological Answer : Density Functional Theory (DFT) and molecular docking are validated tools:

  • DFT : Calculate charge distribution in the pyrrolo-pyrrole core to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate binding to targets (e.g., kinases or GPCRs) using crystal structures of related compounds .
  • ADMET Prediction : Use software like SwissADME to estimate solubility (LogP ~2.5) and cytochrome P450 interactions .

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